![molecular formula C16H24NO4P B5201733 diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate](/img/structure/B5201733.png)
diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate
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Overview
Description
Diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate, also known as DAAPP, is a chemical compound used in scientific research. It is a phosphonate ester that has been synthesized for various applications, including as a precursor for the synthesis of other compounds and as a reagent in organic chemistry. In
Mechanism of Action
The mechanism of action of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate is not well understood. However, it is believed that the compound may act as a phosphonate mimic, inhibiting enzymes that require phosphate groups for their activity. This could potentially make diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate a useful tool for studying enzyme function.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate. However, it has been reported that the compound is relatively non-toxic and does not have any significant effects on cell viability.
Advantages and Limitations for Lab Experiments
One advantage of using diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate in lab experiments is its relatively simple synthesis method. Additionally, the compound is stable and easy to handle. However, one limitation is that there is limited information available on its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research involving diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate. One area of interest is the development of new compounds based on diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate, with potential applications in drug discovery and other fields. Additionally, further studies are needed to better understand the mechanism of action of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate and its potential effects on cells and organisms. Finally, there is a need for more research on the potential applications of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate in enzyme studies and other areas of biochemistry.
Synthesis Methods
The synthesis of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate involves the reaction of diethyl phosphite with acetylacetone and allylamine in the presence of a catalyst. The reaction takes place under reflux conditions and yields diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate as a colorless oil. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
Diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate has been used in scientific research as a precursor for the synthesis of other compounds. For example, it has been used to synthesize a series of phosphonates with potential antimicrobial activity. diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate has also been used as a reagent in organic chemistry, where it can be used to introduce a phosphonate group into a molecule.
properties
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO4P/c1-5-13-17(14(4)18)16(15-11-9-8-10-12-15)22(19,20-6-2)21-7-3/h5,8-12,16H,1,6-7,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWQNXIOMJORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N(CC=C)C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide |
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